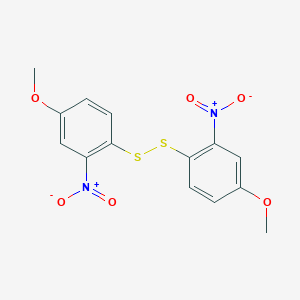

Disulfide, bis(4-methoxy-2-nitrophenyl)

描述

Synthesis Analysis

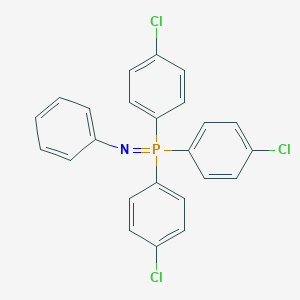

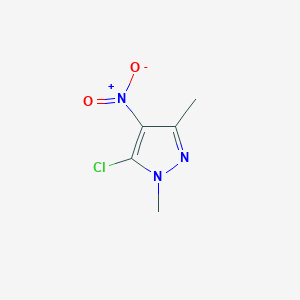

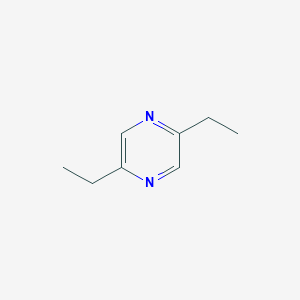

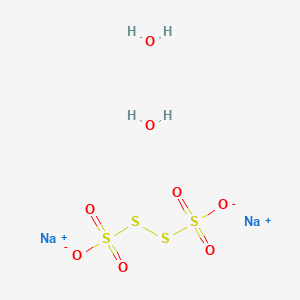

Disulfide, bis(4-methoxy-2-nitrophenyl), has been synthesized through different methods, involving organophosphorus compounds and reactions with various agents. One notable synthesis route involves the reaction of N-nitroso compounds with 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, highlighting the versatility of this compound in chemical reactions (Jørgensen et al., 1980). Another approach includes reactions with aromatic dihydroxy compounds, leading to various derivatives useful in further chemical synthesis (Shabana, Osman, & Atrees, 1994).

Molecular Structure Analysis

The molecular structure of Disulfide, bis(4-methoxy-2-nitrophenyl) and its derivatives have been extensively studied, revealing significant insights into their chemical behavior and potential applications. Studies involving crystallography and spectroscopy have provided detailed information on the conformation and dynamics of these molecules in the solid state, offering a foundation for understanding their reactivity and interactions with other compounds (Knopik et al., 1993).

Chemical Reactions and Properties

Disulfide, bis(4-methoxy-2-nitrophenyl), participates in a variety of chemical reactions, illustrating its reactivity and utility in synthetic chemistry. It has been used in the synthesis of phosphothioate analogues of oligonucleotides, showcasing its role in the development of new reagents for sulfurization processes (Stec et al., 1993). Additionally, its reactions with amines have been studied, leading to the formation of various organophosphorus compounds with potential applications in material science and catalysis (Clausen, El‐Barbary, & Lawesson, 1981).

Physical Properties Analysis

The physical properties of Disulfide, bis(4-methoxy-2-nitrophenyl), such as crystal structure, bond lengths, and angles, have been determined through X-ray diffraction and spectroscopic methods. These studies provide valuable information on the compound's stability, solubility, and potential for forming various molecular assemblies, essential for its application in different chemical contexts (Ricci & Bernal, 1970).

Chemical Properties Analysis

The chemical properties of Disulfide, bis(4-methoxy-2-nitrophenyl), including its reactivity towards different functional groups, oxidation, and reduction behavior, have been explored to harness its potential in synthetic chemistry. Its role as a mild and selective oxidizing agent for thiocarbonyl groups to oxo analogues and thiols to disulfides underlines its versatility and applicability in organic synthesis (Barton, Ley, & Meerholz, 1979).

属性

IUPAC Name |

4-methoxy-1-[(4-methoxy-2-nitrophenyl)disulfanyl]-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6S2/c1-21-9-3-5-13(11(7-9)15(17)18)23-24-14-6-4-10(22-2)8-12(14)16(19)20/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPGXDPBJUYOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)OC)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065763 | |

| Record name | Disulfide, bis(4-methoxy-2-nitrophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disulfide, bis(4-methoxy-2-nitrophenyl) | |

CAS RN |

14371-84-7 | |

| Record name | Bis(4-methoxy-2-nitrophenyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14371-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disulfide, bis(4-methoxy-2-nitrophenyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014371847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfide, bis(4-methoxy-2-nitrophenyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfide, bis(4-methoxy-2-nitrophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate](/img/structure/B83861.png)

![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)